molecular formula C14H17Cl2NO4 B1302577 3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid CAS No. 284493-64-7

3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid

Cat. No. B1302577
M. Wt: 334.2 g/mol
InChI Key: KGXWCCCBQSYUKL-UHFFFAOYSA-N
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Description

“3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid” is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .

Scientific Research Applications

Synthesis of Chiral Monomers and Polymers

Research by Gómez, Orgueira, and Varela (2003) highlighted the synthesis of chiral monomers from natural amino acids, where tert-butoxycarbonyl derivatives play a critical role in protecting amino groups during synthesis. These monomers are precursors to stereoregular polyamides, underscoring the compound's utility in creating advanced materials with specific optical properties (R. V. Gómez, H. Orgueira, O. Varela, 2003).

Efficient Catalysis in Organic Synthesis

Heydari and colleagues (2007) demonstrated the efficiency of using heteropoly acids as catalysts for N-tert-butoxycarbonylation of amines. This process is significant for protecting amines in peptide synthesis, showing the importance of tert-butoxycarbonyl derivatives in simplifying and improving the yield of complex organic synthesis processes (A. Heydari, Roohollah Kazem Shiroodi, H. Hamadi, M. Esfandyari, M. Pourayoubi, 2007).

Asymmetric Hydrogenation in Pharmaceutical Synthesis

Kubryk and Hansen (2006) utilized asymmetric hydrogenation involving chiral ferrocenyl ligands to synthesize β-amino acid pharmacophores, a process crucial for developing new pharmaceutical compounds. Tert-butoxycarbonyl protection was pivotal in achieving high enantiomeric excess in these syntheses (M. Kubryk, K. Hansen, 2006).

Quantitative Analysis in Peptide Chemistry

Ehrlich-Rogozinski (1974) described a method for the quantitative determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives, showcasing the importance of analytical methods in verifying the presence and concentration of protective groups in peptide synthesis (S. Ehrlich-Rogozinski, 1974).

Advanced Material Synthesis

Gao, Sanda, and Masuda (2003) discussed the synthesis and polymerization of novel amino acid-derived acetylene monomers, where N-(tert-butoxycarbonyl)-l-alanine derivatives played a key role. This research highlights the application of tert-butoxycarbonyl derivatives in the development of polymers with potential applications in materials science (Guangzheng Gao, F. Sanda, T. Masuda, 2003).

properties

IUPAC Name

3-(2,3-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXWCCCBQSYUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148210
Record name 2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid

CAS RN

284493-64-7
Record name 2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284493-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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